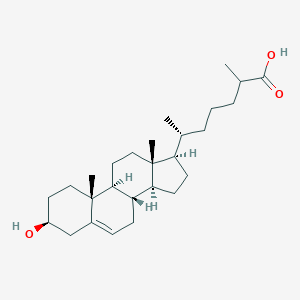

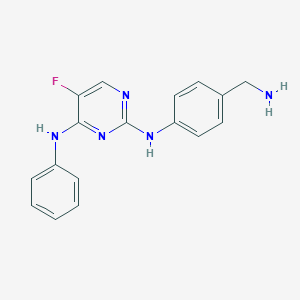

(S)-(+)-S-Methyl-S-phenylsulfoximin

Übersicht

Beschreibung

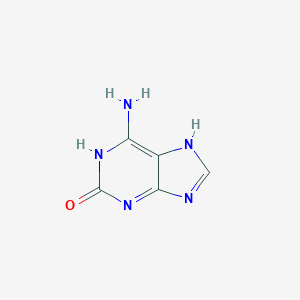

-(S)-(+)-S-Methyl-S-phenylsulfoximine (MPS) is a sulfoximine-based compound that has been widely used in scientific research as a potent inhibitor of enzymes and other proteins. MPS has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease.

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

(S)-(+)-S-Methyl-S-phenylsulfoximin: wurde auf sein Potenzial in der Antitumortherapie untersucht. Die Derivate der Verbindung haben vielversprechende Ergebnisse gegen verschiedene Krebszelllinien gezeigt, darunter Glioblastom, Brustkrebs, Leberzellkarzinom, Darmkrebs und Gebärmutterhalskrebs . Die Fähigkeit der Sulfoximingruppe, das Tumorwachstum zu hemmen, macht sie zu einem wertvollen Kandidaten für weitere Forschung in der Krebsbehandlung.

Entzündungshemmende Anwendungen

Die entzündungshemmenden Eigenschaften von Sulfoximinen sind gut dokumentiert. This compound könnte als Adjuvans in der entzündungshemmenden Therapie eingesetzt werden und möglicherweise die Wirksamkeit bestehender Behandlungen verbessern .

Synthese von bioaktiven Molekülen

Sulfoximine dienen als wichtige strukturelle Motive in bioaktiven Molekülen. Die einzigartigen Eigenschaften von This compound, wie die S=N-Bindung und die optische Drehung, machen es zu einer wichtigen Verbindung bei der Synthese neuer bioaktiver Moleküle mit potenziellen pharmazeutischen Anwendungen .

Asymmetrische Katalyse

Die strukturellen Eigenschaften der Verbindung erleichtern ihre Verwendung in der asymmetrischen Katalyse. Diese Anwendung ist entscheidend für die Herstellung enantiomerenreiner Substanzen, die in der pharmazeutischen Industrie wichtig sind .

Arzneimittelforschung

This compound: spielt aufgrund seiner zunehmenden Bedeutung in der pharmazeutischen Chemie eine bedeutende Rolle in der modernen Arzneimittelforschung. Seine Derivate werden auf ihr Potenzial als neuartige Therapeutika untersucht .

Agrarchemieindustrie

In der Agrarchemieindustrie werden Sulfoximine, einschließlich This compound, auf ihren Einsatz bei der Entwicklung neuer Pestizide und Herbizide untersucht. Ihre einzigartigen chemischen Eigenschaften könnten zu effektiveren und umweltfreundlicheren Agrarchemikalien führen .

Hemmung von Amid-bildenden Enzymen

Diese Verbindung wurde als ein wirksamer Hemmer von Amid-bildenden Enzymen wie γ-Glutamylcysteinsynthetase identifiziert. Diese Eigenschaft ist besonders relevant bei der Entwicklung selektiver Enzyminhibitoren für therapeutische Zwecke .

Materialwissenschaft

Schließlich erstrecken sich die Anwendungen von This compound auf die Materialwissenschaft, wo seine Derivate zur Herstellung von Funktionsmaterialien mit bestimmten gewünschten Eigenschaften verwendet werden können .

Eigenschaften

IUPAC Name |

imino-methyl-oxo-phenyl-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-10(8,9)7-5-3-2-4-6-7/h2-6,8H,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYIDTVGWCYSEO-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[S@](=N)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60933-65-5, 33903-50-3, 4381-25-3 | |

| Record name | (R)-(-)-S-Methyl-S-phenylsulfoximine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(+)-S-Methyl-S-phenylsulfoximine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | imino(methyl)phenyl-lambda6-sulfanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common applications of (S)-(+)-S-Methyl-S-phenylsulfoximine in organic synthesis?

A1: (S)-(+)-S-Methyl-S-phenylsulfoximine serves as a valuable starting material for synthesizing various chiral compounds.

- Chiral Sulfoximine Derivatives: It can be used to synthesize other chiral sulfoximine derivatives, which are important intermediates in drug discovery and development. For instance, it's been successfully employed in the synthesis of cyclic α-sulfonimidoyl carbanions, key intermediates in the preparation of enantioenriched ketones.

- Benzothiazine and Thiazinoquinoline Derivatives: Researchers have utilized (S)-(+)-S-Methyl-S-phenylsulfoximine to prepare enantiopure conformationally restricted benzothiazine and thiazinoquinoline derivatives. These heterocyclic compounds hold promise as potential catalysts in asymmetric Mukaiyama-type aldol reactions.

Q2: Can you provide some structural information about (S)-(+)-S-Methyl-S-phenylsulfoximine?

A2:

- Molecular Formula: C8H11NOS

- Molecular Weight: 169.27 g/mol

- Specific Rotation: [α]D = +184° (c 3, acetone) This positive value confirms its dextrorotatory nature, meaning it rotates plane-polarized light clockwise.

Q3: How does the chirality of (S)-(+)-S-Methyl-S-phenylsulfoximine influence its applications?

A3: The chirality of (S)-(+)-S-Methyl-S-phenylsulfoximine is crucial in its application as a chiral auxiliary and for synthesizing enantiopure compounds. For example:

- Asymmetric Synthesis: In the synthesis of thiazinoquinoline derivatives, the chirality of (S)-(+)-S-Methyl-S-phenylsulfoximine is retained throughout the reaction sequence, leading to the formation of enantiopure products.

- Enantioselective Control: When used in copper-catalyzed asymmetric reactions, the chirality of (S)-(+)-S-Methyl-S-phenylsulfoximine can influence the stereochemical outcome, leading to the preferential formation of one enantiomer over the other.

Q4: Are there any noteworthy reactions involving (S)-(+)-S-Methyl-S-phenylsulfoximine?

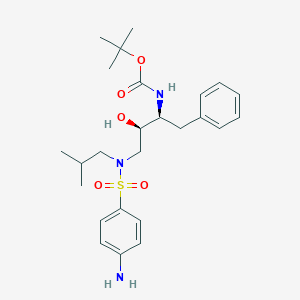

A4: Yes, a particularly interesting reaction is the copper-catalyzed cross-coupling of (S)-(+)-S-Methyl-S-phenylsulfoximine with 2-iodobenzonitrile. This reaction doesn't stop at a simple coupling product but proceeds through an unprecedented one-pot triple arylation sequence, resulting in a complex polycyclic compound, (R)-(−)-2-[(5-oxido-5-phenyl-5λ4-isoquino[4,3-c][2,1]benzothiazin- 12-yl)amino]benzonitrile. This unexpected reactivity highlights the potential of this sulfoximine to act as a platform for discovering novel chemical transformations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

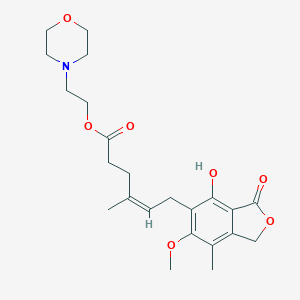

![2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate](/img/structure/B23793.png)

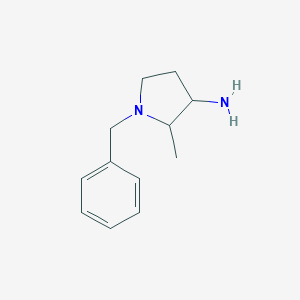

![(3aR,6aS)-3-Methylidenehexahydrofuro[2,3-b]furan](/img/structure/B23795.png)